molecular formula C11H12O2 B7891968 3-(2,5-Dimethylphenyl)prop-2-enoic acid

3-(2,5-Dimethylphenyl)prop-2-enoic acid

Cat. No.: B7891968
M. Wt: 176.21 g/mol
InChI Key: FAIBVLSPNAHVSQ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)prop-2-enoic acid typically involves the aldol condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 2,5-Dimethylbenzoic acid

    Reduction: 3-(2,5-Dimethylphenyl)propanoic acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(2,5-Dimethylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: The parent compound, which lacks the methyl substitutions on the phenyl ring.

    2,5-Dimethylcinnamic acid: A closely related compound with similar structural features.

    3-(3,5-Dimethylphenyl)prop-2-enoic acid: Another isomer with methyl groups at different positions on the phenyl ring.

Uniqueness

3-(2,5-Dimethylphenyl)prop-2-enoic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIBVLSPNAHVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694940
Record name 3-(2,5-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95883-10-6
Record name 3-(2,5-Dimethylphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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